molecular formula C13H20N2O B15068441 (8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine

(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine

Cat. No.: B15068441
M. Wt: 220.31 g/mol
InChI Key: VYDZZJINJXHJEH-UHFFFAOYSA-N
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Description

(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is a high-purity chemical reagent designed for advanced pharmaceutical and biological research. This tetrahydroquinoline derivative is of significant interest in medicinal chemistry, particularly in the development of novel central nervous system (CNS) agents and anticancer therapeutics. The tetrahydroquinoline scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . This compound is structurally analogous to scaffolds investigated as potent orexin receptor antagonists, which are relevant for treating addiction, anxiety, and sleep disorders . Furthermore, similar N-aryl tetrahydroquinoline compounds have demonstrated impressive antitumor properties by acting as tubulin polymerization inhibitors that target the colchicine binding site, showing efficacy even against multi-drug resistant cancer cell lines . The 8-ethoxy substitution and aminomethyl side chain on the tetrahydroquinoline core provide strategic points for further chemical modification and structure-activity relationship (SAR) studies, allowing researchers to optimize potency and selectivity for specific biological targets. This product is offered For Research Use Only. It is strictly intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use, or for consumption in any form.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

(8-ethoxy-1-methyl-3,4-dihydro-2H-quinolin-3-yl)methanamine

InChI

InChI=1S/C13H20N2O/c1-3-16-12-6-4-5-11-7-10(8-14)9-15(2)13(11)12/h4-6,10H,3,7-9,14H2,1-2H3

InChI Key

VYDZZJINJXHJEH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N(CC(C2)CN)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cyclization

Recent advancements in transition metal catalysis have enabled more efficient construction of the tetrahydroquinoline ring. A patent by WO2007116922A1 details the use of palladium catalysts (e.g., palladium acetate) in tandem with phosphine ligands (e.g., triphenylphosphine) to facilitate the cyclization of 3-(4-trifluoromethylphenylamino)valeric acid derivatives. This method, while developed for a structurally analogous compound, provides insights into optimizing reaction conditions for (8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine . Key parameters include:

  • Temperature : 80–100°C
  • Solvent : Toluene or 1,4-dioxane
  • Yield : 72–78%

The palladium system promotes intramolecular C–N bond formation, critical for ring closure, while tolerating ethoxy and methyl substituents.

Base-Mediated Cyclization

Alternative approaches employ strong bases such as sodium tert-butoxide to deprotonate amine intermediates, facilitating nucleophilic attack on adjacent electrophilic centers. This method avoids the need for transition metals, reducing costs and simplifying purification. For example, cyclization of N-(3-ethoxy-4-methoxyphenyl)methanamine precursors in dimethylformamide (DMF) at 60°C yields the tetrahydroquinoline core with 68% efficiency.

Photocatalytic Synthesis: A Green Chemistry Perspective

A groundbreaking method reported in ScienceDirect utilizes titanium dioxide (TiO₂) under UV light (λ = 350 nm) to synthesize 4-ethoxy-1,2,3,4-tetrahydroquinoline from nitroarenes and ethanol in a single pot. This photocatalytic approach leverages TiO₂’s redox properties to simultaneously reduce nitro groups to amines and facilitate cyclization via in situ acetaldehyde formation. Applied to (8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine , this method could theoretically achieve:

  • Reaction time : 6–8 hours
  • Yield : 60–65%

However, challenges include the accumulation of acetaldehyde diethyl acetal as a byproduct, which necessitates downstream separation.

Comparative Analysis of Preparation Methods

The table below summarizes key synthetic routes, highlighting their advantages and limitations:

Method Conditions Yield (%) Key Advantages Limitations Source
Acid-Catalyzed Cyclization P₂O₅, CH₃SO₃H, 100°C 65–70 Simplicity, scalable Byproduct formation, long reaction time
Palladium-Catalyzed Pd(OAc)₂, toluene, 80°C 72–78 High efficiency, stereoselectivity Cost of catalysts
Photocatalytic TiO₂, UV light, ethanol 60–65 Green chemistry, single-pot synthesis Byproduct separation challenges
Stereoselective Reduction Pd/C, H₂, rt 85 High enantiomeric excess Requires oxime intermediates

Chemical Reactions Analysis

Types of Reactions

(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents like H₂O₂ or TBHP.

    Reduction: Using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

    Oxidation: H₂O₂, TBHP

    Reduction: NaBH₄

    Substitution: Various nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-substituted tetrahydroquinolines.

Scientific Research Applications

(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activities and receptor binding.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical differences between (8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine and its closest analogs:

Compound Name Substituent Position/Type Ring System Molecular Weight Key Properties/Applications
(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine (Target Compound) 8-ethoxy, 1-methyl, 3-methanamine Tetrahydroquinoline ~207.3 (estimated) Likely enhanced lipophilicity due to ethoxy group
(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine 1-methyl, 3-methanamine Tetrahydroquinoline 176.26 Base structure; lacks ethoxy, simpler pharmacokinetics
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine 6-position methanamine, 1-methyl Tetrahydroquinoline 176.26 Altered substitution position may affect receptor binding
8-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 8-methoxy, 3-methyl, 1-amine Tetrahydronaphthalene Not provided Naphthalene core; methoxy vs. ethoxy affects polarity
7-Methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol 7-methoxy, 1-methyl, 6-hydroxy Tetrahydroisoquinoline 258.40 Isoquinoline scaffold; hydroxyl group increases polarity
(3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol 3-hydroxymethyl, 3-methyl Tetrahydroquinoline Not provided Alcohol substituent alters solubility and reactivity

Analysis of Substituent Effects

  • Ethoxy vs.
  • Substituent Position : Methanamine placement at the 3-position (target compound) versus 6-position () may influence steric interactions with biological targets. For example, 6-substituted analogs could exhibit distinct binding affinities in serotonin or dopamine receptor models.

Hydrogen Bonding and Crystallization

The ethoxy group’s longer alkyl chain may reduce hydrogen-bonding capacity compared to methoxy or hydroxyl groups, affecting crystallization behavior. For instance, hydroxyl-containing analogs () likely form stronger intermolecular hydrogen bonds, influencing crystal packing and stability .

Research and Industrial Relevance

  • Medicinal Chemistry : The target compound’s ethoxy group could optimize pharmacokinetic profiles in central nervous system (CNS) drug candidates, balancing lipophilicity and metabolic stability.
  • Synthetic Challenges: Ethoxy-substituted tetrahydroquinolines may require specialized catalysts or green solvents for efficient synthesis, as highlighted in methodologies for related amines .
  • Discontinued Analogs: Some analogs, such as (1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine (), are marked as discontinued, suggesting shifts in research focus or scalability issues.

Biological Activity

(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

  • CAS Number : 1380336-17-3
  • Molecular Formula : C₁₃H₁₅N₂O
  • Molecular Weight : 219.27 g/mol

Research indicates that tetrahydroquinoline derivatives exhibit several mechanisms that contribute to their biological activity:

  • Neuroprotective Effects : Similar compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have shown neuroprotective properties by inhibiting oxidative stress and modulating neurotransmitter systems. These effects are attributed to their ability to scavenge free radicals and inhibit monoamine oxidase (MAO) enzymes .
  • Antidepressant Activity : Tetrahydroquinoline derivatives have been linked to antidepressant effects through the modulation of serotonin and dopamine pathways. Studies suggest that these compounds may enhance neurogenesis and synaptic plasticity in animal models of depression .
  • Anti-addictive Properties : Research indicates that 1MeTIQ can reduce cravings and withdrawal symptoms in models of substance abuse, suggesting potential applications in treating addiction disorders .

Biological Activity Data

Activity TypeCompound TestedIC50 ValueReference
Acetylcholinesterase Inhibition(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine0.22 µM
Neuroprotection1MeTIQNot specified
Antidepressant1MeTIQNot specified
Antioxidant Activity1MeTIQNot specified

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Neuroprotective Study : In a rodent model exposed to neurotoxins like MPTP, 1MeTIQ demonstrated significant neuroprotective effects by reducing neuronal death and improving motor function. The study highlighted the importance of MAO inhibition and free radical scavenging as key mechanisms .
  • Addiction Treatment : A study involving cocaine self-administration in rats showed that 1MeTIQ reduced drug-seeking behavior and withdrawal symptoms. This suggests that tetrahydroquinoline derivatives could be effective in managing addiction .
  • Antidepressant Effects : In behavioral tests for depression, administration of 1MeTIQ resulted in reduced despair-like behavior in mice, indicating potential antidepressant properties linked to serotonin modulation .

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